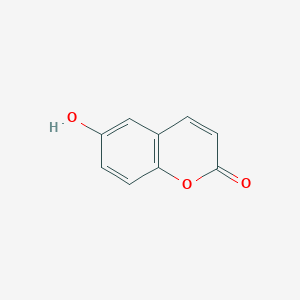

6-羟基香豆素

概述

描述

6-羟基色烯-2-酮,也称为 6-羟基香豆素,是一种天然存在的化合物,属于香豆素家族。香豆素是一类以苯并吡喃酮结构为特征的有机化合物。6-羟基色烯-2-酮以其多样的生物活性而闻名,存在于多种植物中。由于其潜在的治疗应用及其在各种化学反应中的作用,它引起了人们的极大关注。

科学研究应用

6-羟基色烯-2-酮在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂的有机分子的前体,以及作为各种有机反应中的试剂。

作用机制

6-羟基色烯-2-酮的作用机制涉及其与各种分子靶点和途径的相互作用:

抗氧化活性: 它清除活性氧 (ROS) 并抑制脂质过氧化,保护细胞免受氧化损伤.

抗炎活性: 该化合物抑制促炎细胞因子和酶的产生,从而减少炎症.

抗菌活性: 它破坏微生物细胞膜并抑制必需酶,导致微生物细胞死亡.

生化分析

Biochemical Properties

6-Hydroxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with UDP-glucuronosyltransferases, which catalyze the conjugation of 6-Hydroxycoumarin with glucuronic acid, enhancing its solubility and facilitating its excretion . Additionally, 6-Hydroxycoumarin exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Cellular Effects

6-Hydroxycoumarin exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Moreover, 6-Hydroxycoumarin influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of 6-Hydroxycoumarin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, 6-Hydroxycoumarin inhibits the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydroxycoumarin have been observed to change over time. The compound exhibits stability under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that 6-Hydroxycoumarin can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 6-Hydroxycoumarin vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Hydroxycoumarin is involved in several metabolic pathways. It undergoes phase I metabolism, primarily through hydroxylation by cytochrome P450 enzymes, resulting in the formation of metabolites such as 7-hydroxycoumarin . These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion .

Transport and Distribution

Within cells and tissues, 6-Hydroxycoumarin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-Hydroxycoumarin plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-Hydroxycoumarin may localize to the mitochondria, where it can exert its antioxidant effects and modulate cellular metabolism .

准备方法

合成路线和反应条件: 6-羟基色烯-2-酮可以通过多种方法合成。一种常见的方法是 Pechmann 缩合反应,其中酚类在强酸催化剂(如硫酸)的存在下与 β-酮酯反应。 另一种方法涉及在酸性条件下邻羟基肉桂酸的环化 .

工业生产方法: 在工业环境中,6-羟基色烯-2-酮的生产通常涉及大规模的 Pechmann 缩合反应。 该工艺经过优化,以获得高产率和纯度,利用连续流反应器和先进的纯化技术,确保化合物符合工业标准 .

化学反应分析

反应类型: 6-羟基色烯-2-酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成 6-羟基-4-色烯酮。

还原: 还原反应可以将其转化为二氢衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

主要产物:

氧化: 6-羟基-4-色烯酮。

还原: 二氢-6-羟基色烯-2-酮。

相似化合物的比较

6-羟基色烯-2-酮可以与其他类似化合物进行比较,例如:

7-羟基-4-甲基色烯-2-酮: 该化合物具有类似的抗氧化特性,但其甲基取代不同,这会影响其反应性和生物活性.

7,8-二羟基-4-甲基色烯-2-酮: 该化合物具有额外的羟基,增强了其抗氧化活性,但也使其更容易被氧化.

独特性: 6-羟基色烯-2-酮因其平衡的生物活性谱及其在化学反应中的多功能性而脱颖而出。 其独特的结构允许进行各种修饰,使其成为研究和工业应用中宝贵的化合物 .

属性

IUPAC Name |

6-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIJXIFQYOPWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209760 | |

| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-68-1 | |

| Record name | 6-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6093-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

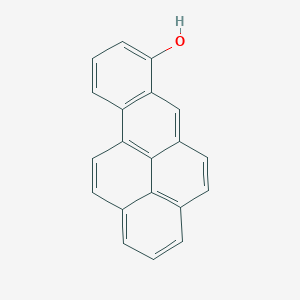

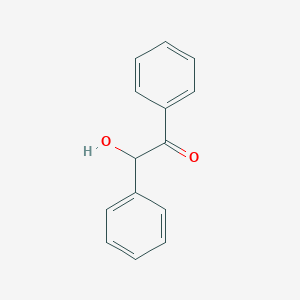

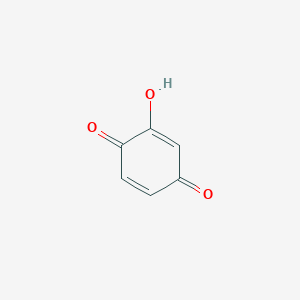

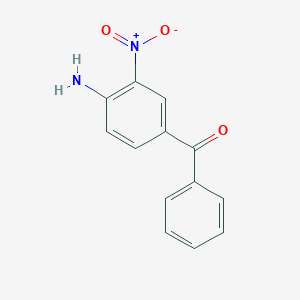

Feasible Synthetic Routes

Q1: What is the mechanism of action of 6-hydroxycoumarin on patulin production?

A1: 6-Hydroxycoumarin inhibits the enzyme glucose methanol choline oxidoreductase (GMC oxidoreductase) in Penicillium expansum. This enzyme is a key player in the biosynthesis of patulin, a mycotoxin. By inhibiting GMC oxidoreductase, 6-hydroxycoumarin disrupts the final step in patulin production, effectively reducing its accumulation. []

Q2: How effective is 6-hydroxycoumarin in reducing patulin production compared to other compounds?

A2: In both in vitro and in vivo studies, 6-hydroxycoumarin demonstrated a dose-dependent inhibition of patulin production. At concentrations ranging from 10 µM to 1 mM, it achieved 17-81% inhibition in vitro. In apple models, it reduced patulin production by 60% at 100 µg/wound. This efficacy was comparable to, and in some cases exceeded, that of meticrane, an approved drug. []

Q3: Can 6-hydroxycoumarin be used to control postharvest fungal rots?

A3: Research suggests that 6-hydroxycoumarin has the potential to limit postharvest fungal rots. It has demonstrated effectiveness in reducing patulin production by Penicillium expansum, a fungus known to cause rot in fruits, especially apples. []

Q4: What is the molecular formula and weight of 6-hydroxycoumarin?

A4: The molecular formula of 6-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.

Q5: How is 6-hydroxycoumarin characterized using spectroscopic techniques?

A5: 6-hydroxycoumarin can be characterized using various spectroscopic methods, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule, including their connectivity and environment. [, , ] * Infrared (IR) spectroscopy: Reveals the functional groups present in the molecule based on their characteristic vibrations. [, , ] * Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ] * UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule, which can be used for identification and quantification. [, ]

Q6: How does the presence of 6-hydroxycoumarin side groups in polystyrene films affect their liquid crystal alignment properties?

A6: Incorporating 6-hydroxycoumarin side groups into polystyrene films influences their liquid crystal (LC) alignment capabilities when treated with photoalignment methods. The molar content of 6-hydroxycoumarin directly impacts the azimuthal anchoring energy of the LC cells. For instance, P6COU80, with a higher molar content, exhibits a significantly higher anchoring energy compared to P6COU25. []

Q7: Is 6-hydroxycoumarin a substrate for the enzyme tyrosinase?

A7: Yes, 6-hydroxycoumarin acts as a weak substrate for mushroom tyrosinase. Interestingly, when 6-hydroxycoumarin or 7-hydroxycoumarin are substrates, the enzyme catalyzes the formation of 6,7-dihydroxycoumarin, suggesting a specific regioselectivity. []

Q8: Have computational methods been used to study the interactions of 6-hydroxycoumarin with biological targets?

A8: Yes, molecular docking studies have been employed to investigate the binding interactions of 6-hydroxycoumarin and its derivatives with enzymes like tyrosinase. These studies provide insights into the potential inhibitory mechanisms of these compounds and guide the design of more potent inhibitors. []

Q9: How does the position of the hydroxyl group on the coumarin ring affect its interaction with tyrosinase?

A9: The position of the hydroxyl group significantly influences the interaction of hydroxycoumarins with tyrosinase:

- Pyrone ring hydroxylation: 3-hydroxycoumarin acts as a potent inhibitor, while 4-hydroxycoumarin shows no inhibition.This structure-activity relationship highlights the importance of the hydroxyl position for tyrosinase interaction. []

Q10: How does modifying 6-hydroxycoumarin with alkoxy groups affect its biological activity?

A10: Introducing alkoxy substituents to the 6-position of 6-hydroxycoumarin can significantly impact its ability to inhibit nitric oxide (NO) production in RAW264 cells. This effect is influenced by the length and structure of the alkoxy chain. For instance, derivatives with longer chains, such as 6-(3-phenylpropoxy)coumarin (6HC-8) and 6-(2-octynyloxy)coumarin (6HC-14), demonstrated enhanced inhibitory effects. []

Q11: Has 6-hydroxycoumarin shown any antitumor activity?

A11: While not explicitly mentioned in these papers, some studies suggest that 6-hydroxycoumarin exhibits antitumor activity. This activity is believed to be related to its ability to inhibit cell growth and induce apoptosis in specific cancer cell lines. Further research is needed to fully elucidate its antitumor potential and mechanisms of action.

Q12: How can researchers quantify 6-hydroxycoumarin in plant extracts?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) or mass spectrometry (MS), is widely used to quantify 6-hydroxycoumarin in complex mixtures like plant extracts. This technique allows for the separation and sensitive detection of 6-hydroxycoumarin, enabling researchers to determine its concentration. [, ]

Q13: How is the quality of 6-hydroxycoumarin assessed for research and applications?

A13: Ensuring the quality of 6-hydroxycoumarin is crucial for its reliable use in research and various applications. Various analytical techniques are employed to assess its purity, identity, and potentially other quality attributes. This rigorous quality control ensures consistent performance and reliability in experiments and downstream applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)